molecular formula C21H21ClFN3O2 B12760552 2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- CAS No. 120944-13-0

2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)-

Cat. No.: B12760552
CAS No.: 120944-13-0
M. Wt: 401.9 g/mol
InChI Key: QUXVFCAVIRVIOM-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of oxazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazolone ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 4-fluorophenyl groups via nucleophilic substitution reactions.

    Piperazine Derivatization: Attachment of the piperazine moiety through amide or ester bond formation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted oxazolones, piperazine derivatives, and fluorophenyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-bromophenyl)-
  • **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-methylphenyl)-
  • **2(3H)-Oxazolone, 5-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-4-(4-nitrophenyl)-

Uniqueness

The unique combination of the 2-chlorophenyl and 4-fluorophenyl groups, along with the piperazine moiety, distinguishes this compound from its analogs. These structural features may confer specific chemical and biological properties, making it a subject of interest in various research domains.

Properties

CAS No.

120944-13-0

Molecular Formula

C21H21ClFN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

5-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C21H21ClFN3O2/c22-17-3-1-2-4-18(17)26-13-11-25(12-14-26)10-9-19-20(24-21(27)28-19)15-5-7-16(23)8-6-15/h1-8H,9-14H2,(H,24,27)

InChI Key

QUXVFCAVIRVIOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl

Origin of Product

United States

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